2-[(2,4-dimethylbenzyl)sulfanyl]-5-(3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-5-(3-METHOXYPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-5-(3-METHOXYPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimido[4,5-b]quinoline core, followed by the introduction of the 2,4-dimethylphenyl and 3-methoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-5-(3-METHOXYPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
2-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-5-(3-METHOXYPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-5-(3-METHOXYPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-5-(3-METHOXYPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE
- N-(2,4-DIMETHYLPHENYL)-2-(2-METHYLPHENOXY)ACETAMIDE
- 2,2-BIS(4-HYDROXY-3,5-DIMETHYLPHENYL)PROPANE
Uniqueness
The uniqueness of 2-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-5-(3-METHOXYPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE lies in its specific combination of functional groups and the resulting chemical properties. This makes it particularly valuable for certain applications in research and industry, where its unique reactivity and binding properties can be leveraged.
Properties
Molecular Formula |
C29H31N3O3S |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
2-[(2,4-dimethylphenyl)methylsulfanyl]-5-(3-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C29H31N3O3S/c1-16-9-10-19(17(2)11-16)15-36-28-31-26-25(27(34)32-28)23(18-7-6-8-20(12-18)35-5)24-21(30-26)13-29(3,4)14-22(24)33/h6-12,23H,13-15H2,1-5H3,(H2,30,31,32,34) |
InChI Key |
DRQHCZXZWIHVKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CSC2=NC3=C(C(C4=C(N3)CC(CC4=O)(C)C)C5=CC(=CC=C5)OC)C(=O)N2)C |
Origin of Product |
United States |
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